molecular formula C16H23ClN2O3S B7700490 1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B7700490
M. Wt: 358.9 g/mol
InChI Key: NOCJDGWDTBMQSJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a diethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diethylcarboxamide Group: The final step involves the reaction of the sulfonylated piperidine with diethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide: This compound shares the 4-chlorophenylsulfonyl group but has different substituents on the piperidine ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound features a similar sulfonyl group but with a thiadiazole ring instead of a piperidine ring.

Uniqueness

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylcarboxamide group and piperidine ring make it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-3-18(4-2)16(20)13-9-11-19(12-10-13)23(21,22)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJDGWDTBMQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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